6-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
6-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazoline ring, a piperidine ring, and a pyridazine ring, making it an interesting subject for chemical research and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often formed via hydrogenation of pyridine derivatives or through the reductive amination of 4-piperidone.
Pyridazine Ring Formation: The pyridazine ring can be synthesized by the condensation of hydrazine with diketones or through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the quinazoline, piperidine, and pyridazine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazoline ring, potentially converting it to tetrahydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Tetrahydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-ring systems and their interactions.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its complex structure suggests it might interact with multiple biological targets, making it a candidate for drug development in areas such as oncology or neurology.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of multiple rings and functional groups suggests it could interact with various molecular pathways, potentially inhibiting or activating specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,6-dihydropyridine-3-carboxamide
- 5-chloro-6-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide
Uniqueness
Compared to similar compounds, 6-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide stands out due to its specific combination of ring systems and functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c25-16-6-5-15(22-23-16)18(26)21-12-7-9-24(10-8-12)17-13-3-1-2-4-14(13)19-11-20-17/h11-12H,1-10H2,(H,21,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFBRHKORZBMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NNC(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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